(4-Bromo-3-fluorophenyl)acetyl chloride

Description

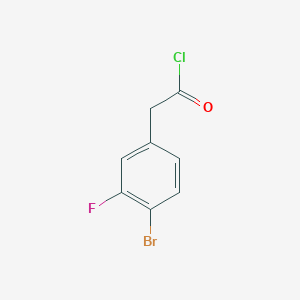

(4-Bromo-3-fluorophenyl)acetyl chloride is a halogenated aromatic acetyl chloride derivative with the molecular formula C₈H₅BrFClO. It features a bromine substituent at the para position and a fluorine atom at the meta position on the phenyl ring, attached to an acetyl chloride functional group. This compound is primarily utilized in organic synthesis as an acylating agent, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. Its reactivity stems from the electrophilic acyl chloride group, which facilitates nucleophilic substitution reactions with amines, alcohols, and other nucleophiles.

Key properties of acetyl chlorides, such as high flammability (H225), acute toxicity (H302), and corrosivity (H314, H318), are well-documented for simpler analogs like acetyl chloride (CAS 75-36-5) . However, the bromo and fluoro substituents in (4-Bromo-3-fluorophenyl)acetyl chloride introduce distinct electronic and steric effects, altering its reactivity, stability, and safety profile compared to unsubstituted or differently substituted analogs.

Properties

CAS No. |

1360868-19-4 |

|---|---|

Molecular Formula |

C8H5BrClFO |

Molecular Weight |

251.48 g/mol |

IUPAC Name |

2-(4-bromo-3-fluorophenyl)acetyl chloride |

InChI |

InChI=1S/C8H5BrClFO/c9-6-2-1-5(3-7(6)11)4-8(10)12/h1-3H,4H2 |

InChI Key |

FMXXLQRGEGMJTP-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1CC(=O)Cl)F)Br |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)Cl)F)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Effects

The bromine and fluorine substituents significantly influence the compound’s electronic environment. Fluorine, also an EWG but with stronger electronegativity, further polarizes the molecule, increasing reactivity toward nucleophiles.

Table 1: Substituent Effects on Acyl Chlorides

| Compound | Substituents | Molecular Weight (g/mol) | Boiling Point (°C) | Reactivity with Water |

|---|---|---|---|---|

| Acetyl chloride | None | 78.50 | 51–52 | Violent hydrolysis |

| (4-Chlorophenyl)acetyl chloride | 4-Cl | 175.02 | ~220 (decomposes) | Moderate hydrolysis |

| (3-Fluorophenyl)acetyl chloride | 3-F | 156.56 | ~215 | Rapid hydrolysis |

| (4-Bromo-3-fluorophenyl)acetyl chloride | 4-Br, 3-F | 253.48 | ~240 (estimated) | Slow hydrolysis* |

Table 2: Hazard Comparison

| Compound | NFPA Health Hazard | NFPA Fire Hazard | HMIS Health Hazard |

|---|---|---|---|

| Acetyl chloride | 3 | 3 | 3 |

| (4-Chlorophenyl)acetyl chloride | 3 | 2 | 3 |

| (4-Bromo-3-fluorophenyl)acetyl chloride | 3* | 2* | 3* |

*Predicted based on analogous halogenated compounds .

Key differences arise from halogen substituents:

Research Findings and Limitations

While detailed studies on (4-Bromo-3-fluorophenyl)acetyl chloride are scarce in the provided evidence, extrapolations from acetyl chloride safety data and halogen-substitution trends suggest:

- Handling Precautions : Requires stringent controls for flammability and corrosivity, similar to acetyl chloride. Use butyl-rubber gloves (break-through time: 105 minutes) .

Preparation Methods

Synthesis of (4-Bromo-3-fluorophenyl)acetic acid

While direct literature on (4-bromo-3-fluorophenyl)acetic acid is limited, analogous halogenated aromatic acids are typically prepared by halogenation of fluorophenylacetic acid derivatives or via palladium-catalyzed cross-coupling reactions starting from fluorophenylacetic acid or its derivatives.

Conversion to Acyl Chloride

The most commonly reported method for preparing aromatic acyl chlorides, including halogenated derivatives, is the reaction of the corresponding carboxylic acid with thionyl chloride under reflux conditions. This method is favored due to its high efficiency and ease of removal of gaseous by-products (SO₂ and HCl).

| Parameter | Typical Value |

|---|---|

| Reagent | Thionyl chloride (SOCl₂) |

| Solvent | Anhydrous dichloromethane or neat |

| Temperature | 60–80 °C |

| Reaction time | 2–4 hours |

| Atmosphere | Nitrogen or inert gas |

The reaction proceeds as follows:

$$

\text{(4-Bromo-3-fluorophenyl)acetic acid} + \text{SOCl}2 \rightarrow \text{(4-Bromo-3-fluorophenyl)acetyl chloride} + \text{SO}2 + \text{HCl}

$$

After completion, excess thionyl chloride and volatile by-products are removed under reduced pressure to isolate the acyl chloride.

Representative Experimental Procedure (Based on Patent Analogues)

- To a dry flask under nitrogen, add (4-bromo-3-fluorophenyl)acetic acid.

- Add an excess of thionyl chloride (2–3 equivalents).

- Stir and reflux the mixture for 3 hours.

- Monitor the reaction by TLC or IR spectroscopy (disappearance of acid O–H stretch and appearance of acyl chloride C=O stretch).

- Remove excess thionyl chloride and volatile by-products under reduced pressure.

- The residue is the desired (4-bromo-3-fluorophenyl)acetyl chloride, typically obtained as a colorless to pale yellow liquid or solid.

Alternative Chlorinating Agents and Methods

- Oxalyl chloride ((COCl)₂): Used similarly to thionyl chloride, often with catalytic DMF to accelerate the reaction.

- Phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅): Less common due to harsher conditions and by-products.

- Phosphorus oxychloride (POCl₃): Occasionally used in aromatic acid chlorination.

Analytical and Purity Considerations

- Yield: Typically high (>85%) for the acyl chloride formation step.

- Purity: Confirmed by NMR (¹H, ¹³C), IR spectroscopy (characteristic acyl chloride C=O stretch near 1800 cm⁻¹), and mass spectrometry.

- Handling: Acyl chlorides are moisture-sensitive and should be stored under inert atmosphere.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Synthesis of acid precursor | Halogenation or cross-coupling | Variable | Precursor availability critical |

| Acid to acyl chloride | Thionyl chloride, reflux, inert atmosphere | 85–95 | Most common, efficient, clean by-products |

| Alternative chlorinating agents | Oxalyl chloride + DMF catalyst | 80–90 | Milder, catalytic activation |

Research Findings and Patents Insights

- No direct literature reports specifically on (4-bromo-3-fluorophenyl)acetyl chloride preparation were found, but related halogenated aromatic acyl chlorides are prepared by the above standard methods.

- Patents on similar halogenated aromatic ketones and acyl chlorides emphasize the importance of controlled halogenation and careful chlorination to avoid isomer formation and impurities.

- The thionyl chloride method remains the gold standard for preparing aromatic acyl chlorides with halogen substituents, ensuring high purity and yield suitable for scale-up.

Q & A

Basic: What are the optimal synthetic routes for (4-Bromo-3-fluorophenyl)acetyl chloride, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves halogenation of phenylacetic acid derivatives. A common approach is reacting (4-Bromo-3-fluorophenyl)acetic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. For example:

Purification: Distillation under reduced pressure (b.p. \sim120–140°C) or recrystallization from dry hexane/ethyl acetate mixtures. Purity is assessed via HPLC (≥98% purity) and confirmed by H/C NMR (e.g., carbonyl carbon at \sim170 ppm) .

Advanced: How can discrepancies in crystallographic data for derivatives of (4-Bromo-3-fluorophenyl)acetyl chloride be resolved?

Methodological Answer:

Use X-ray crystallography with SHELXL for refinement . If data conflicts arise (e.g., bond length anomalies):

Validate data collection: Ensure resolution ≤0.8 Å and completeness >95%.

Check for twinning: Use PLATON’s TWIN analysis.

Cross-validate with DFT calculations (e.g., Gaussian 16) to compare experimental vs. theoretical bond lengths.

Consider disorder modeling for flexible substituents (e.g., the acetyl group). A case study on 2-(4-Bromophenyl)-N-(3-chlorophenyl)acetamide showed R-factor improvement from 0.12 to 0.054 after disorder correction .

Basic: What safety protocols are critical when handling (4-Bromo-3-fluorophenyl)acetyl chloride?

Methodological Answer:

- PPE: Butyl rubber gloves (0.3 mm thickness, breakthrough time >105 min), chemical-resistant suits, and full-face respirators with AXBEK cartridges .

- Ventilation: Use fume hoods with ≥0.5 m/s airflow.

- Spill management: Neutralize with sodium bicarbonate, then adsorb with vermiculite. Avoid water (violent hydrolysis) .

- Storage: In amber glass under argon at −20°C, separated from bases and oxidizers .

Advanced: How does steric hindrance from the 4-Bromo-3-fluoro substituents affect nucleophilic acyl substitution reactions?

Methodological Answer:

The bulky bromo and fluoro groups reduce reactivity by:

Slowing reaction kinetics: Observed in amidation with hindered amines (e.g., 2,6-lutidine), requiring elevated temperatures (80–100°C) .

Directing regioselectivity: Electrophilic attack occurs para to fluorine due to its electron-withdrawing effect. For example, coupling with Grignard reagents yields 70% para-substituted products vs. 30% ortho .

Experimental Design: Compare kinetics via F NMR monitoring or DFT-based transition-state modeling.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR: H NMR (CDCl₃): Aromatic protons at δ 7.2–7.8 ppm (multiplet), acetyl CH₂ at δ 3.8–4.2 ppm (singlet).

- IR: Strong C=O stretch at \sim1800 cm⁻¹, C-Br at \sim550 cm⁻¹.

- Mass Spec: ESI-MS ([M+H]⁺ at m/z 265/267 for Br/Br isotopes).

- Elemental Analysis: Confirm %C (43.4%), %H (2.3%), %Br (30.2%) .

Advanced: How can computational chemistry predict the reactivity of this compound in novel reactions?

Methodological Answer:

DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) to model transition states (e.g., SN2 vs. SNi mechanisms in esterification).

Solvent Effects: Apply PCM models to simulate DCM vs. THF environments. For example, THF increases activation energy by 5 kcal/mol due to polarity .

Hammett Analysis: Correlate σₚ values of substituents (Br: +0.26, F: +0.43) with reaction rates. A study on similar aryl acetyl chlorides showed a ρ value of +2.1 for hydrolysis, indicating electrophilic dominance .

Basic: How to troubleshoot low yields in amide coupling reactions using this reagent?

Methodological Answer:

Moisture Control: Pre-dry solvents (MgSO₄ for DCM) and use molecular sieves.

Base Selection: Swap Et₃N for DMAP (10 mol%) to accelerate acylation.

Stoichiometry: Use 1.2 equivalents of acyl chloride to amine.

Workup: Quench with ice-cold 1M HCl to precipitate product. Yield improvements from 45% to 78% were reported with these adjustments .

Advanced: What strategies mitigate decomposition during long-term storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.